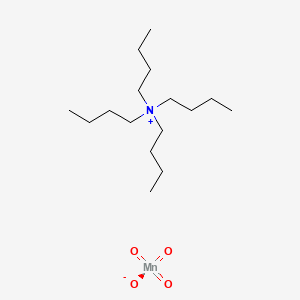

Tetrabutylammonium permanganate

Vue d'ensemble

Description

Tetrabutylammonium permanganate is a crystalline stable compound that is easily prepared and soluble in organic solvents . It is used for oxidations of organic substrates in pyridine under mild conditions .

Synthesis Analysis

Tetrabutylammonium permanganate can be synthesized by the alkylation of tributylamine with 1-bromobutane . It is also used to prepare other salts of the tetrabutylammonium cation by salt metathesis reactions .Molecular Structure Analysis

The molecular structure of Tetrabutylammonium permanganate is similar to that of other Tetrabutylammonium salts . The high-temperature phase of the compound has a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n .Chemical Reactions Analysis

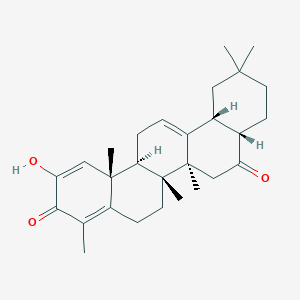

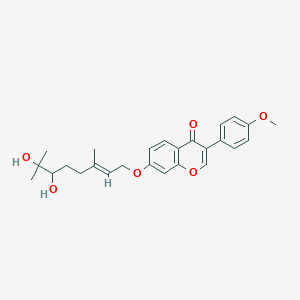

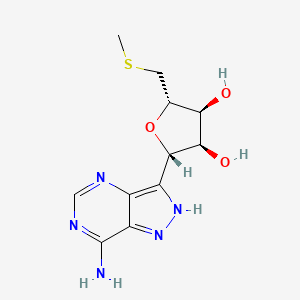

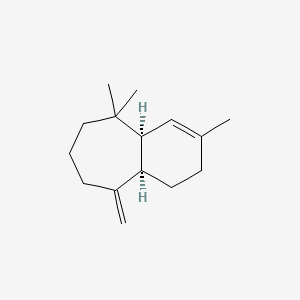

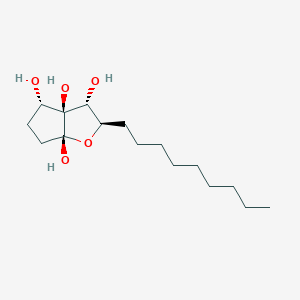

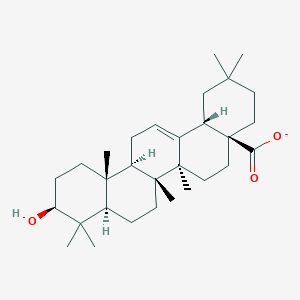

Tetrabutylammonium permanganate is a versatile oxidizing agent that has been used for the oxidation of many organic substrates . It has been used for the oxidation kinetics of many organic substrates having different functional groups, such as alkene, alcohol, aldehyde, saturated C–H bond, steroids, and many other functionalities .Applications De Recherche Scientifique

Photometric Titration of Hydrocarbons

Tetrabutylammonium permanganate, in combination with other compounds like bromobenzene, has been utilized for the photometric titration of certain unsaturated hydrocarbons. This process involves the precipitation of MnO₂ and requires filtration before absorbance measurement (Wyganowski, 1977).

Oxidation of Alkanes

Research has shown that tetrabutylammonium permanganate can be effective in the oxidation of alkanes into alcohols and ketones. It has been noted for its stability and effectiveness as an oxidant compared to other substituted ammonium permanganates (Leddy, Mckervey, & McSweeney, 1980).

Formation of Clathrate Hydrates

Studies on the phase diagrams of tetrabutylammonium salts with water revealed the formation of clathrate-like hydrates. These hydrates showed variations in melting points influenced by the type of anion present (Nakayama, 1983).

Spectrophotometric Studies in Organic Solvents

Tetrabutylammonium permanganate has been studied for its self-oxidation/dissociation properties in various organic solvent media. This research helps in understanding the ion-pairing properties and the influence of solvent parameters on the stability and reactivity of the compound (Bank, Guru, & Dash, 2015).

Phase-Transfer Catalysis

The compound has been used to examine kinetics in phase-transfer catalysis reactions. It played a key role in studying the transfer rate of permanganate from an aqueous phase to an oil phase, proving useful in the analysis of fast reactions in two-phase systems (Kinkel & Tomlinson, 1983).

Iodimetric Determinations in Organic Solvents

In organic chemistry, tetrabutylammonium permanganate has been employed in iodimetric techniques to analyze oxidants present in organic solutions, specifically for determining manganese oxidation states (Perez-Benito, Brillas, & Arias, 1990).

Photocatalyzed Alkylations

Tetrabutylammonium decatungstate photocatalysis, a process involving tetrabutylammonium permanganate, has been effective in the C-H activation of various organic compounds. This process can be conducted simply by exposing the solution to sunlight (Protti, Ravelli, Fagnoni, & Albini, 2009).

HPLC Analysis

It is also used as a phase-transfer agent in PET radiochemistry. Despite its toxicity, which necessitates quantification, it has been a subject of study to improve HPLC analysis methods (Bogni et al., 2019).

Solubilization in Aqueous Medium

Research has also focused on the solubilization and organizational behavior of tetrabutylammonium permanganate in aqueous media, exploring its phase solubility and the effects of temperature (Bank, Guru, & Dash, 2014).

Orientations Futures

The future directions for Tetrabutylammonium permanganate could involve further exploration of its use as an oxidizing agent in various chemical reactions. Its potential applications in the synthesis of bioactive heterocycles and its use in environmentally friendly or “green” chemistry processes could be areas of future research.

Propriétés

IUPAC Name |

tetrabutylazanium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENUNRANJGOAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36MnNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189150 | |

| Record name | Tetrabutylammonium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium permanganate | |

CAS RN |

35638-41-6 | |

| Record name | Tetrabutylammonium permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035638416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

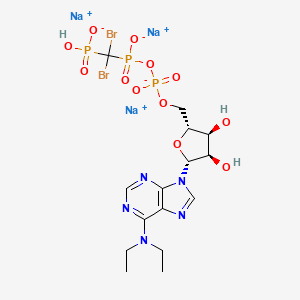

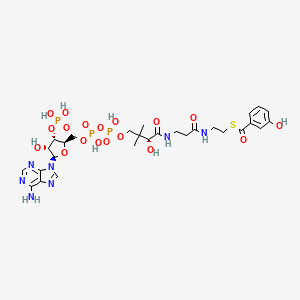

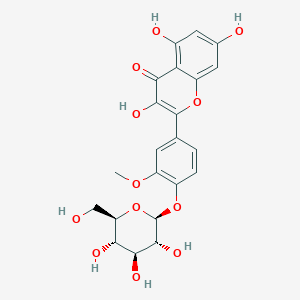

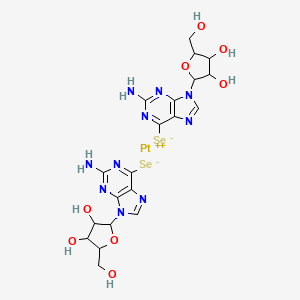

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one](/img/structure/B1249197.png)

![N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride](/img/structure/B1249203.png)